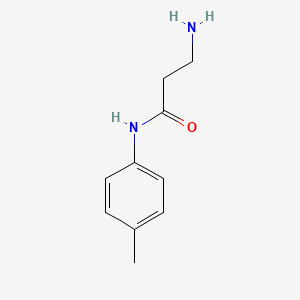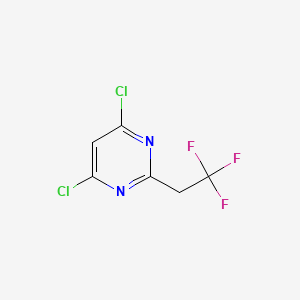
3-amino-N-(4-methylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-amino-N-(4-methylphenyl)propanamide” is a chemical compound with the CAS Number: 946689-96-9. It has a linear formula of C10 H14 N2 O . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) . This indicates that the compound has a molecular weight of 178.23 and consists of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 178.23 . The compound’s InChI code is 1S/C10H14N2O/c1-3-10(13)12-8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) .
Applications De Recherche Scientifique
Antibacterial Activity
3-amino-N-(4-methylphenyl)propanamide has been explored for its potential in synthesizing compounds with antibacterial activity. For instance, Tumosienė et al. (2012) synthesized various derivatives from 3-[(4-methylphenyl)amino]propanehydrazide, resulting in compounds that showed good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).
Muscle Relaxant and Anticonvulsant Activities
The compound has been linked to the synthesis of muscle relaxant and anticonvulsant agents. For instance, Tatee et al. (1986) reported that certain derivatives of this compound exhibited selective muscle relaxant and anticonvulsant activities (Tatee et al., 1986).
Pharmacokinetics and Metabolism Studies
The pharmacokinetics and metabolism of derivatives of this compound have been a subject of research. Wu et al. (2006) examined the pharmacokinetics and metabolism of a selective androgen receptor modulator in rats, highlighting the potential of this class of compounds in therapeutic applications (Wu et al., 2006).
Malaria Treatment Research
Compounds derived from this compound have been investigated for their potential in malaria treatment. Norcross et al. (2019) described the optimization of a phenotypic hit against Plasmodium falciparum based on an aminoacetamide scaffold, resulting in compound 28, which displayed excellent antimalarial potency and selectivity (Norcross et al., 2019).
TRPV1 Antagonists for Pain Management
The potential of derivatives as TRPV1 antagonists for pain management has been explored. Kim et al. (2012) designed a series of N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, which demonstrated strong analgesic activity in a rat neuropathic model (Kim et al., 2012).
Anticonvulsant Studies
Idris et al. (2011) studied the anticonvulsant properties of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides. They found these compounds to be effective in seizure test models, suggesting their potential use against generalized seizures (Idris et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
3-amino-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-2-4-9(5-3-8)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBHIQWJVMYWPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)

![1-[4-(6-Chloro-5-methylpyridine-3-sulfonamido)phenyl]piperidine-4-carboxamide](/img/structure/B2376170.png)
![2-({[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2376173.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2376174.png)
![N-butyl-4-(3-{2-[{[(2-methoxyphenyl)amino]carbonyl}(methyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B2376176.png)
![N-(4-fluoro-3-methylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2376178.png)
![Methyl 2-[(3-chloro-1-adamantyl)carbamoylamino]acetate](/img/structure/B2376179.png)
![1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2376184.png)
![4-[3-Nitro-4-(piperazin-1-yl)benzenesulfonyl]morpholine hydrochloride](/img/structure/B2376185.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-fluorobenzoate](/img/structure/B2376186.png)



